Home > Products > Screening Compounds P15116 > Abacavir sulfate
Abacavir sulfate - 1423331-68-3

Abacavir sulfate

Catalog Number: EVT-7962622
CAS Number: 1423331-68-3
Molecular Formula: C28H38N12O6S
Molecular Weight: 670.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Abacavir sulfate is an azaheterocycle sulfate salt that is the sulfate salt of the HIV-1 reverse transcriptase inhibitor abacavir. It is functionally related to an abacavir.
Abacavir is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV infection in adults and children 3 months of age and older. Abacavir is always used in combination with other HIV medicines.
Abacavir Sulfate is a sulfate salt form of abacavir, a nucleoside reverse transcriptase inhibitor analog of guanosine. This agent decreases HIV viral loads, retards or prevents the damage to the immune system, and reduces the risk of developing AIDS.
Source and Classification

Abacavir sulfate is derived from the compound abacavir, which is a carbocyclic synthetic nucleoside analogue. It is classified as a nucleoside reverse transcriptase inhibitor and is specifically effective against HIV-1 and HIV-2. The compound is marketed under various names, including Ziagen, and is often used in combination with other antiretroviral medications to enhance therapeutic efficacy .

Synthesis Analysis

The synthesis of abacavir involves several key steps:

  1. Starting Materials: The process typically begins with a di-halo aminopyrimidine compound, which reacts with an amino alcohol to form an intermediate.
  2. Cyclization: This intermediate undergoes cyclization to yield a key compound that subsequently reacts with cyclopropylamine to produce abacavir as a free base .
  3. Hydrolysis: Abacavir can also be synthesized through hydrolysis under basic conditions, which allows for efficient reaction at elevated temperatures with minimal by-products .
  4. Yield and Purification: The synthesis generally yields high purity products, with methods allowing for easy isolation and purification of abacavir or its salts .

For example, one method involves slurrying N-6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl isobutyramide in a mixture of isopropanol and sodium hydroxide, followed by refluxing and subsequent crystallization to isolate abacavir hemisulfate .

Molecular Structure Analysis

The molecular formula of abacavir is C14H18N6OC_{14}H_{18}N_{6}O with a molecular weight of approximately 286.33 g/mol. The structure features:

  • A carbocyclic ring system.
  • An amino group attached to the purine base.
  • A cyclopropyl group that enhances its antiviral activity.

The IUPAC name for abacavir is [(1S,4R)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl]methanol. Its stereochemistry plays a critical role in its biological activity and interaction with viral enzymes .

Chemical Reactions Analysis

Abacavir participates in several key chemical reactions:

  1. Phosphorylation: Upon entering cells, abacavir is phosphorylated to form active metabolites such as carbovir triphosphate, which competes with natural nucleotides during viral replication.
  2. Inhibition of Reverse Transcriptase: The active metabolite inhibits the reverse transcriptase enzyme by mimicking deoxyguanosine triphosphate (dGTP), leading to chain termination during DNA synthesis .
  3. Metabolism: Abacavir undergoes hepatic metabolism primarily via alcohol dehydrogenase and glucuronosyltransferase pathways, resulting in non-active metabolites that are excreted via urine and feces .
Mechanism of Action

Abacavir acts as a nucleoside reverse transcriptase inhibitor by:

  • Competing with natural substrates for incorporation into viral DNA.
  • Terminating DNA chain elongation due to the absence of a 3'-OH group on the incorporated nucleotide.

This mechanism effectively halts the replication of HIV by preventing the synthesis of viral DNA from RNA templates . The intracellular concentration required for 50% inhibition of viral replication (EC50) ranges from 0.07 to 5.8 μM depending on the HIV strain .

Physical and Chemical Properties Analysis

Abacavir sulfate exhibits several notable physical and chemical properties:

  • Solubility: It has been studied for solubility across various solvents, indicating its potential formulations in pharmaceutical applications .
  • Stability: The compound demonstrates stability under basic conditions but may degrade under acidic conditions or at high temperatures.
  • Bioavailability: Following oral administration, abacavir has an absorption rate of approximately 83%, contributing to its effectiveness in clinical settings .
Applications

Abacavir sulfate is primarily used in the treatment of HIV infections as part of highly active antiretroviral therapy (HAART). Its applications include:

  1. Antiviral Therapy: Used alone or in combination with other antiretrovirals to suppress viral load and improve immune function in HIV-positive patients.
  2. Clinical Trials: Ongoing research continues to explore its efficacy in various populations and its potential use against other viral infections.
  3. Pharmacokinetic Studies: Investigations into its absorption, distribution, metabolism, and excretion help optimize dosing regimens for diverse patient groups .
Introduction to Abacavir Sulfate in Antiretroviral Research

Historical Development and Patent Landscape of Abacavir Sulfate

The development trajectory of abacavir sulfate began in the late 1980s through innovative research by Robert Vince, Susan Daluge, and Mei Hua. Their foundational work on carbocyclic nucleoside analogs led to the synthesis of abacavir, which was patented in 1988 (EP349242) and received U.S. patent protection (US5034394) in 1991, assigned to Burroughs Wellcome (later GlaxoSmithKline) [1] [3]. The initial asymmetric synthesis method was documented in 1996 by Crimmins and King, utilizing a chiral auxiliary approach to establish the critical stereochemistry of the cyclopentene ring, which was essential for antiviral activity [1].

The transition from basic compound to pharmaceutical product required significant process chemistry innovations. Early synthetic routes faced challenges in yield and stereochemical purity, prompting development of improved manufacturing methods. A pivotal advancement came with the development of a hydrochloride salt intermediate that facilitated purification and enhanced overall yield. Subsequent hydrolysis under controlled conditions yielded the desired abacavir free base with high enantiomeric excess [4]. The final sulfate salt formation was optimized to produce a stable crystalline form suitable for pharmaceutical formulation, as detailed in patent US20100041883A1, which describes a process involving isopropanol as the crystallization solvent [4] [8].

Table 1: Key Patents in Abacavir Sulfate Development

Patent NumberYearInventor/AssigneeInnovation Focus
EP3492421990Daluge (Wellcome)Original compound synthesis
US50343941991Daluge (Burroughs Wellcome)Manufacturing process
US20100041883A12010Not specifiedCrystallization process optimization
EP1857458A12007Not specifiedImproved purification methods

The manufacturing scale-up presented substantial challenges, particularly in controlling impurities during the cyclopropylamination step and ensuring consistent stereochemistry. Patent EP1857458A1 addressed these issues by introducing a novel ring-closing metathesis approach that enhanced yield and purity [8]. These process refinements were crucial for commercial production, ultimately leading to FDA approval in December 1998 under the brand name Ziagen, making it the fifteenth antiretroviral approved in the United States [3].

Role in the Evolution of Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

Abacavir sulfate represents a structural evolution in the NRTI class through its unique carbocyclic design. Unlike conventional nucleoside analogs featuring a ribose sugar moiety, abacavir incorporates a cyclopentene ring, earning its classification as a carbocyclic 2'-deoxyguanosine analog [2] [6]. This fundamental structural modification confers distinct biochemical advantages, including altered phosphorylation kinetics and enhanced intracellular stability of the active metabolite.

The antiviral mechanism involves a multi-step intracellular activation pathway. After cellular uptake, abacavir undergoes phosphorylation by adenosine phosphotransferase to form carbovir monophosphate, which is subsequently converted to the active triphosphate form (carbovir-TP) [6]. This metabolite functions as a competitive inhibitor and chain terminator of HIV reverse transcriptase through incorporation into the growing viral DNA strand. The molecular mimicry of deoxyguanosine triphosphate allows carbovir-TP to bind the enzyme's active site, where the absence of a 3'-hydroxyl group prevents formation of phosphodiester bonds with incoming nucleotides, thereby terminating DNA chain elongation [6] [3].

Table 2: Comparative Biochemical Properties of NRTIs

PropertyAbacavirLamivudineZidovudine
Natural Nucleoside MimicDeoxyguanosineDeoxycytidineDeoxythymidine
Intracellular Activation PathwayAdenosine phosphotransferase → kinaseDeoxycytidine kinase → kinaseThymidine kinase → kinase
Active Triphosphate Half-life>20 hours15-16 hours3-4 hours
Metabolic PathwayAlcohol dehydrogenase, glucuronidationGlucuronidationGlucuronidation
Protein Binding~50%<36%~30%

Pharmacokinetically, abacavir sulfate exhibits an oral bioavailability of 83% with rapid absorption (Tₘₐₓ ≈ 1.01 hours) and extensive tissue distribution, including penetration across the blood-brain barrier [2] [3]. The plasma protein binding is approximately 50%, independent of concentration. A distinctive metabolic feature is its primary metabolism via alcohol dehydrogenase and glucuronosyltransferase rather than cytochrome P450 enzymes, forming inactive 5'-carboxylic acid and 5'-glucuronide metabolites [2] [6]. This metabolic profile significantly reduces potential for drug-drug interactions compared with protease inhibitors and non-nucleoside reverse transcriptase inhibitors, making it particularly suitable for combination therapy [3].

The evolution of fixed-dose combinations (FDCs) represents a paradigm shift in HIV treatment adherence. Abacavir sulfate became a cornerstone in several FDCs, most notably:

  • Abacavir/lamivudine (Epzicom/Kivexa): Approved in 2004 based on the CNA30021 trial demonstrating non-inferiority of once-daily dosing [5] [7]
  • Abacavir/lamivudine/zidovudine (Trizivir): Triple NRTI regimen
  • Abacavir/dolutegravir/lamivudine (Triumeq): Integrase inhibitor-based combination

These formulations reduced pill burden significantly, with Epzicom representing one of the first single-tablet, once-daily dual-NRTI backbones. The combination of abacavir sulfate with lamivudine was included in the WHO Essential Medicines List due to its clinical utility and simplified dosing structure [3] [5]. However, clinical studies like ESS30009 highlighted important limitations when combining abacavir with tenofovir disoproxil fumarate, demonstrating rapid virologic failure and development of K65R resistance mutations in 95% of patients by 16 weeks, establishing critical boundaries for appropriate NRTI combinations [7].

Table 3: Key Fixed-Dose Combinations Containing Abacavir Sulfate

CombinationBrand Name(s)Approval YearClinical Significance
Abacavir + LamivudineEpzicom, Kivexa2004First once-daily dual-NRTI backbone
Abacavir + Lamivudine + ZidovudineTrizivir2000First triple-NRTI single-tablet regimen
Abacavir + Dolutegravir + LamivudineTriumeq2014First integrase inhibitor-based triple combination

The distinctive chemical architecture of abacavir sulfate has facilitated ongoing research into novel therapeutic applications beyond HIV. Recent exploratory clinical trials (NCT06356740) are investigating abacavir/lamivudine in autoimmune conditions like systemic lupus erythematosus, based on hypotheses regarding human endogenous retrovirus suppression, potentially expanding the therapeutic horizon for this chemically distinctive NRTI [5].

Properties

CAS Number

1423331-68-3

Product Name

Abacavir sulfate

IUPAC Name

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;sulfuric acid

Molecular Formula

C28H38N12O6S

Molecular Weight

670.7 g/mol

InChI

InChI=1S/2C14H18N6O.H2O4S/c2*15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;1-5(2,3)4/h2*1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);(H2,1,2,3,4)/t2*8-,10+;/m11./s1

InChI Key

WMHSRBZIJNQHKT-FFKFEZPRSA-N

SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O

Solubility

In water, 77,000 mg/l @ 25 °C

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O

Isomeric SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.